molecular formula C19H19NO B8729719 1-(4-ethoxyphenyl)-2-methyl-5-phenyl-1H-Pyrrole CAS No. 647843-56-9

1-(4-ethoxyphenyl)-2-methyl-5-phenyl-1H-Pyrrole

Cat. No. B8729719
M. Wt: 277.4 g/mol
InChI Key: LMYJOXKXPAQJMQ-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

To a solution of 1-phenyl-1,4-pentanedione (1.06g, 6.0 mmol) and toluene (50 mL) was added p-phenetidine (0.78 mL, 6.0 mmol) and 5 drops of glacial acetic acid. The mixture was heated at reflux overnight. After cooling to rt, the mixture was concentrated in vacuo and purified by flash chromatography on silica gel (15-25% EtOAc/hexanes) to give 1-(p-ethoxyphenyl)-5-methyl-2-phenyl-pyrrole as a yellow solid: 1H NMR (CDCl3, 500 MHz) δ 7.17-7.13 (m, 2H), 7.10-7.05 (m, 5H), 6.89-6.84 (m, 2H), 6.35 (d, 1H), 6.08 (d, 1H), 4.04 (q, 2H), 2.13 (s, 3H), 1.44 (t, 3H); MS (ESI) 278 (M+H)+.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][CH2:9][C:10](=O)[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][CH2:15][O:16][C:17]1[CH:18]=[CH:19][C:20]([NH2:23])=[CH:21][CH:22]=1>C(O)(=O)C.C1(C)C=CC=CC=1>[CH2:15]([O:16][C:17]1[CH:18]=[CH:19][C:20]([N:23]2[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:21][CH:22]=1)[CH3:14]

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)=O
Name
Quantity
0.78 mL
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (15-25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)N1C(=CC=C1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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